Cas no 2228720-63-4 (1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile)

1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
- EN300-1768098
- 2228720-63-4
-
- インチ: 1S/C12H9F2NO2/c1-17-10-3-7(13)2-9(14)11(10)12(6-15)4-8(16)5-12/h2-3H,4-5H2,1H3
- InChIKey: HHCRPNAPICLGPX-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(=C1C1(C#N)CC(C1)=O)OC)F
計算された属性
- 精确分子量: 237.06013485g/mol
- 同位素质量: 237.06013485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 50.1Ų
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768098-0.5g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 0.5g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1768098-0.1g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 0.1g |
$930.0 | 2023-09-20 | ||
Enamine | EN300-1768098-0.05g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 0.05g |
$888.0 | 2023-09-20 | ||
Enamine | EN300-1768098-5g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 5g |
$3065.0 | 2023-09-20 | ||
Enamine | EN300-1768098-2.5g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 2.5g |
$2071.0 | 2023-09-20 | ||
Enamine | EN300-1768098-1g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 1g |
$1057.0 | 2023-09-20 | ||
Enamine | EN300-1768098-10.0g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1768098-5.0g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1768098-1.0g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1768098-0.25g |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2228720-63-4 | 0.25g |
$972.0 | 2023-09-20 |
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrileに関する追加情報
Introduction to 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228720-63-4)
1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, identified by its CAS number 2228720-63-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutane core functionalized with a nitrile group and an aromatic ring substituent. The presence of fluorine and methoxy groups on the aromatic ring introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.
The structural features of 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile contribute to its potential biological activity. The cyclobutane ring, a six-membered saturated heterocycle, is known for its rigidity, which can enhance binding affinity to biological targets. The nitrile group (-CN) serves as a versatile pharmacophore, often involved in hydrogen bonding interactions and capable of modulating metabolic stability. Additionally, the fluorine atoms at the 2 and 4 positions of the aromatic ring provide electron-withdrawing effects, influencing the compound's reactivity and binding properties. The methoxy group (-OCH₃) at the 6 position further enhances solubility and metabolic stability, making it an attractive moiety for drug-like characteristics.
In recent years, there has been growing interest in the development of novel compounds with structural motifs that mimic natural products or bioactive scaffolds. 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile fits well within this paradigm, as its architecture combines elements that have been successfully employed in the design of active pharmaceutical ingredients (APIs). The cyclobutane scaffold is particularly noteworthy, as it has been utilized in various therapeutic areas due to its ability to adopt favorable conformational states that optimize interactions with biological macromolecules.
One of the most compelling aspects of this compound is its potential application in oncology research. Preliminary studies have suggested that molecules with similar structural features may exhibit inhibitory activity against certain kinases and other enzymes overexpressed in cancer cells. The fluorine atoms, in particular, have been shown to enhance binding affinity through π-cation interactions with positively charged residues in protein targets. This makes 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile a valuable scaffold for developing targeted therapies.
The pharmaceutical industry has increasingly recognized the importance of fluorinated aromatic compounds in drug design. Fluorine substitution can significantly alter a molecule's pharmacokinetic properties, including bioavailability, metabolic stability, and binding affinity. The methoxy group also plays a critical role in modulating these properties by influencing solubility and reducing metabolic clearance. Together, these substituents contribute to the compound's overall drug-likeness, making it a promising candidate for further investigation.
Advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy before experimental synthesis. Molecular modeling studies have indicated that 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile may interact with proteins involved in cell signaling pathways relevant to inflammation and immune response. These pathways are often dysregulated in chronic diseases, including autoimmune disorders and neurodegenerative conditions. Thus, this compound holds potential not only for oncological applications but also for therapeutic strategies targeting these diseases.
In addition to its biological potential, 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has interesting chemical properties that make it suitable for synthetic applications. The presence of both electron-withdrawing (nitrile) and electron-donating (methoxy) groups allows for diverse functionalization strategies. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups onto the aromatic ring, expanding the compound's chemical space for medicinal chemistry exploration.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include cyclization reactions to form the cyclobutane core followed by selective functionalization at specific positions on the aromatic ring. Advances in transition metal catalysis have enabled more efficient and selective routes to complex molecules like this one. Such improvements are crucial for reducing synthetic costs and improving yields during large-scale production.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. Fluorine atoms can modulate both physical properties (such as lipophilicity) and electronic distributions within a molecule, ultimately influencing its interaction with biological targets. In 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, the two fluorine atoms at positions 2 and 4 create a strong electron-withdrawing effect that can enhance binding interactions with positively charged residues in protein active sites. This feature has been exploited in numerous successful drugs where fluorine substitution improves potency and selectivity.
Recent patents and scientific literature highlight the growing interest in cyclobutane-containing scaffolds for drug development. Several companies have disclosed compounds with similar structural motifs that show promise in preclinical studies against various therapeutic targets. While 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has not yet been commercialized as an API or investigational new drug (IND), its unique combination of structural features makes it an attractive candidate for further research collaborations between academic institutions and pharmaceutical firms.
The chemical library screening process often identifies promising hits like this one through high-throughput screening (HTS) or virtual screening methods based on known bioactive scaffolds or pharmacophores. Once identified as a lead compound during early-stage optimization campaigns using structure-based drug design techniques such as molecular docking or homology modeling, 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile undergoes rigorous optimization studies aimed at improving potency while maintaining favorable pharmacokinetic profiles.
In conclusion, 1-(2,4-difluoro-6-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS No.,2228720-63-4) represents an exciting opportunity within pharmaceutical research due to its unique structural features combined with potential biological activity across multiple disease areas including oncology inflammatory diseases among others . Its development underscores ongoing efforts toward designing innovative therapeutics leveraging cutting-edge synthetic methodologies computational tools along well established medicinal chemistry principles . Future studies should continue exploring derivatives variations thereof which could yield novel treatments addressing unmet medical needs .
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